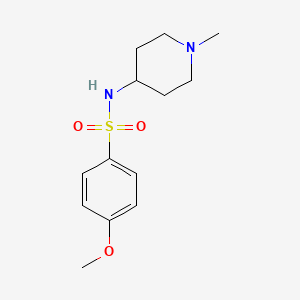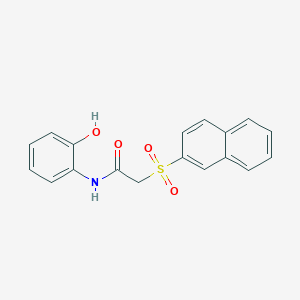
4-methoxy-N-(1-methyl-4-piperidinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-(1-methyl-4-piperidinyl)benzenesulfonamide is a chemical compound that is commonly known as MS-275. It is a potent inhibitor of histone deacetylase (HDAC) and has been extensively studied for its potential use in cancer treatment. In
Wirkmechanismus
MS-275 inhibits 4-methoxy-N-(1-methyl-4-piperidinyl)benzenesulfonamide, which leads to an increase in acetylation of histone proteins. This increase in acetylation leads to changes in gene expression, which can result in cell cycle arrest and apoptosis in cancer cells. MS-275 has also been shown to modulate the expression of genes involved in neurodegenerative diseases, making it a potential therapeutic agent for these conditions.
Biochemical and Physiological Effects:
MS-275 has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as modulate the expression of genes involved in neurodegenerative diseases. MS-275 has also been shown to have anti-inflammatory and immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MS-275 is its potency as an 4-methoxy-N-(1-methyl-4-piperidinyl)benzenesulfonamide inhibitor. It has been shown to be more potent than other this compound inhibitors such as trichostatin A and suberoylanilide hydroxamic acid. However, MS-275 has limitations in terms of its solubility and stability, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are many potential future directions for the study of MS-275. One area of research is the development of more potent and stable analogs of the compound. Another area of research is the investigation of MS-275 in combination with other cancer therapies, such as chemotherapy and radiation therapy. MS-275 also has potential applications in the treatment of other diseases, such as autoimmune diseases and infectious diseases. Further research is needed to fully understand the potential of MS-275 in these areas.
Synthesemethoden
MS-275 can be synthesized by reacting 4-methoxybenzenesulfonyl chloride with 1-methyl-4-piperidone in the presence of a base such as sodium hydride. The resulting product is then treated with ammonia to obtain MS-275. This synthesis method has been optimized and improved over the years to increase the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
MS-275 has been extensively studied for its potential use in cancer treatment. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy. MS-275 has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-methoxy-N-(1-methylpiperidin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-15-9-7-11(8-10-15)14-19(16,17)13-5-3-12(18-2)4-6-13/h3-6,11,14H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCDYQRZFWGUCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3-[(3-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5009316.png)
![1-(2-methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5009322.png)
![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B5009333.png)
![2-(2-chloro-4,6-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5009343.png)
![2-{[4-(2-chlorophenoxy)butyl]amino}ethanol](/img/structure/B5009357.png)
![3-bromo-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5009365.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-methoxybenzyl)acetamide](/img/structure/B5009369.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-furylmethyl)benzamide](/img/structure/B5009374.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-4-methylbenzenesulfonamide](/img/structure/B5009389.png)

![N-(3,4-dimethylphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5009409.png)
![4-hydroxy-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]benzohydrazide](/img/structure/B5009415.png)

![(4-{5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol](/img/structure/B5009434.png)